

# "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" molecular weight and formula

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## Compound of Interest

Compound Name: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Cat. No.: B110082

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## In-Depth Technical Guide: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of the compound **4-(6-methoxybenzo[b]thiophen-2-yl)phenol**. This molecule is of interest within medicinal chemistry due to its structural resemblance to compounds with known biological activities.

## Core Physicochemical Data

The fundamental molecular properties of **4-(6-methoxybenzo[b]thiophen-2-yl)phenol** are summarized below.

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>2</sub> S
Molecular Weight	256.32 g/mol
CAS Number	175460-94-3

## Synthetic Protocols

The synthesis of benzothiophene derivatives often involves multi-step reaction sequences. While specific experimental details for the direct synthesis of **4-(6-methoxybenzo[b]thiophen-2-yl)phenol** are not extensively detailed in the provided search results, a general approach can be inferred from related syntheses of similar compounds. A common strategy involves the acid-catalyzed intramolecular cyclization of substituted thioacetophenones.

A general synthetic pathway could involve the following key steps:

- Preparation of a key intermediate: A potential starting point is the synthesis of an  $\alpha$ -(substituted-phenylthio)acetophenone derivative.
- Cyclization: This intermediate can then undergo an intramolecular cyclization reaction, often promoted by a strong acid such as polyphosphoric acid, to form the benzothiophene ring system.
- Functional group manipulation: Subsequent steps may be required to introduce or modify the methoxy and hydroxyl functional groups on the aromatic rings to yield the final product.

It is noted that such acid-catalyzed cyclizations can sometimes lead to a mixture of regioisomers, requiring careful purification to isolate the desired product.

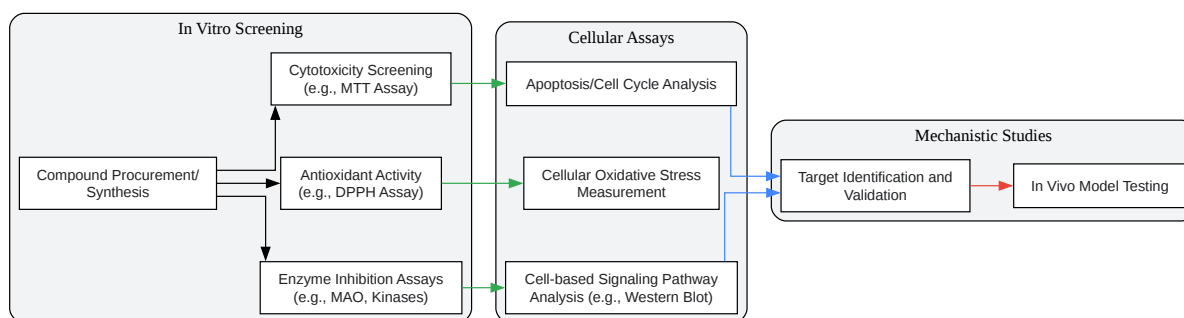
## Potential Biological Significance and Signaling

Derivatives of benzo[b]thiophene are recognized for their diverse pharmacological activities. While specific signaling pathways for **4-(6-methoxybenzo[b]thiophen-2-yl)phenol** are not explicitly outlined, the core structure is present in molecules that act as inhibitors of various enzymes. For instance, some benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.

Phenolic compounds, in general, are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The presence of the phenolic hydroxyl group in **4-(6-methoxybenzo[b]thiophen-2-yl)phenol** suggests it may possess antioxidant activity. This could be relevant in the context of diseases associated with oxidative stress.

## Experimental Workflow: Investigating Biological Activity

A logical workflow to investigate the potential biological activity of **4-(6-methoxybenzo[b]thiophen-2-yl)phenol** is outlined below. This workflow would begin with in vitro screening to identify potential targets, followed by more detailed cellular and mechanistic studies.



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Caption: A generalized experimental workflow for characterizing the biological activity of a novel compound.

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